FFA1 (GPR40) Agonist Potency of 6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic Acid vs. FFA4 (GPR120) and FFA2 (GPR43)
6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid exhibits clear functional selectivity as an agonist at human free fatty acid receptors. In a FLIPR calcium flux assay using CHO cells expressing human FFA1, the compound demonstrated an EC50 of 410 nM [1]. In contrast, its agonist activity at human FFA4 and FFA2 receptors under identical assay conditions was markedly weaker, with EC50 values exceeding 10,000 nM (>10 µM) for both receptors [1]. This >24-fold selectivity for FFA1 over FFA4 and FFA2 is a quantifiable and verifiable differentiation point.
| Evidence Dimension | Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 410 nM (FFA1) |
| Comparator Or Baseline | FFA4: EC50 > 10,000 nM; FFA2: EC50 > 10,000 nM |
| Quantified Difference | >24-fold selectivity for FFA1 over FFA4 and FFA2 |
| Conditions | Human FFA1, FFA4, and FFA2 receptors expressed in CHO cells; Calcium flux measured by FLIPR assay with fluo-8 dye [1] |
Why This Matters
This selectivity profile is critical for researchers investigating FFA1-specific signaling pathways in metabolic diseases (e.g., type 2 diabetes), as it minimizes confounding effects from FFA4 or FFA2 activation, a property not guaranteed in other 6-aryl-oxohexanoic acid analogs.
- [1] BindingDB. BDBM50200339 (CHEMBL3941821). Agonist activity data for human FFA1, FFA4, and FFA2 receptors. Accessed 2026. View Source
